2-Chloro-3,6-difluorobenzylamine
CAS No.: 261762-45-2
Cat. No.: VC2493393
Molecular Formula: C7H6ClF2N
Molecular Weight: 177.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 261762-45-2 |
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Molecular Formula | C7H6ClF2N |
Molecular Weight | 177.58 g/mol |
IUPAC Name | (2-chloro-3,6-difluorophenyl)methanamine |
Standard InChI | InChI=1S/C7H6ClF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H,3,11H2 |
Standard InChI Key | KDAQEMQCJMFSEP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1F)CN)Cl)F |
Canonical SMILES | C1=CC(=C(C(=C1F)CN)Cl)F |
Introduction
Chemical Identity and Structure
2-Chloro-3,6-difluorobenzylamine is an organofluorine compound with a benzylamine backbone substituted with one chlorine atom at position 2 and two fluorine atoms at positions 3 and 6. This unique halogen arrangement contributes to its specific chemical behaviors and potential applications.
Basic Identifiers
The compound can be recognized through various chemical identifiers that ensure proper classification and tracking within chemical databases and regulatory frameworks.
Table 1: Primary Chemical Identifiers
Identifier | Value |
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CAS Number | 261762-45-2 |
Molecular Formula | C7H6ClF2N |
Molecular Weight | 177.58 g/mol |
IUPAC Name | 1-(2-chloro-3,6-difluorophenyl)methanamine |
InChI Key | KDAQEMQCJMFSEP-UHFFFAOYSA-N |
SMILES Notation | NCC1=C(F)C=CC(F)=C1Cl |
PubChem CID | 2773545 |
The compound features a basic benzene ring with three halogen substituents (one chlorine and two fluorine atoms) and a methylamine group (-CH2NH2) . This structural arrangement contributes to its chemical reactivity and potential applications in various chemical processes.
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial contexts:
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2-chloro-3,6-difluorophenyl methanamine
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2-chloro-3,6-difluoro-benzylamine
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2-chloro-3,6-difluorophenyl methylamine
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Benzenemethanamine, 2-chloro-3,6-difluoro
Physical and Chemical Properties
2-Chloro-3,6-difluorobenzylamine possesses distinct physical and chemical properties that influence its handling, storage, and potential applications in various fields.
Physical Properties
Table 2: Physical Properties of 2-Chloro-3,6-difluorobenzylamine
Property | Value |
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Physical State | Not explicitly stated in sources, likely solid at room temperature |
Refractive Index | 1.52 |
Sensitivity | Air Sensitive |
Typical Commercial Purity | 97% |
The compound is noted to be air-sensitive, which necessitates special handling procedures to maintain its integrity during storage and use .
Chemical Reactivity
As a primary amine with halogen substituents on the aromatic ring, 2-Chloro-3,6-difluorobenzylamine exhibits reactivity patterns typical of benzylamines but modified by the electronic effects of the halogen substituents:
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The primary amine group (-NH2) can participate in various nucleophilic reactions
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The presence of electron-withdrawing halogens (Cl, F) affects the electronic distribution in the molecule
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The compound likely undergoes typical amine reactions including:
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Acylation and alkylation at the nitrogen atom
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Formation of Schiff bases with aldehydes and ketones
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Participation in addition reactions
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Market Analysis and Industrial Applications
The market for 2-Chloro-3,6-difluorobenzylamine is evolving, with various industrial applications driving demand for this specialized chemical.
Market Trends
According to market research, the global market for 2-Chloro-3,6-difluorobenzylamine has been analyzed with projections extending to 2030:
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The market shows patterns of growth and development from 2020 through projected estimates to 2030
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Analysis includes capacity, production, and production value metrics
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The market appears to have global representation with specific attention to markets in the USA, EU, Japan, and China
Supply Chain Analysis
The supply chain for 2-Chloro-3,6-difluorobenzylamine involves:
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Raw material suppliers
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Manufacturers
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Distributors such as Fisher Scientific (Thermo Scientific)
The compound is commercially available in various quantities, typically starting from 250 mg to 1 g packages for research purposes, as observed in the Fischer Scientific catalog .
Applications in Chemical Research and Industry
Research Utilization
As a research chemical, it may be employed in:
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Structure-activity relationship studies in medicinal chemistry
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Developing fluorinated pharmaceutical candidates
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Exploring novel reaction methodologies involving halogenated aromatics
Comparative Analysis with Similar Compounds
Comparison with Isomeric Compounds
The structural isomer 3-Chloro-2,6-difluorobenzylamine (CAS: 261762-46-3) differs from the compound of interest by the positions of the chlorine and fluorine substituents on the benzene ring:
Table 3: Comparison of Isomeric Compounds
Feature | 2-Chloro-3,6-difluorobenzylamine | 3-Chloro-2,6-difluorobenzylamine |
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CAS Number | 261762-45-2 | 261762-46-3 |
Chlorine Position | Position 2 | Position 3 |
Fluorine Positions | Positions 3 and 6 | Positions 2 and 6 |
Molecular Formula | C7H6ClF2N | C7H6ClF2N |
Molecular Weight | 177.58 g/mol | 177.58 g/mol |
While these compounds share the same molecular formula and weight, the different arrangement of substituents likely results in distinct chemical behaviors and properties .
Economic Impact and Future Outlook
Global Economic Factors
The market for 2-Chloro-3,6-difluorobenzylamine is influenced by:
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Global and Chinese macroeconomic environments
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Industry-specific trends in chemical manufacturing and pharmaceutical development
Future Projections
Market projections for 2025-2030 suggest:
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